molecular formula C12H23NO B1464169 1-[(Cyclopentylamino)methyl]cyclohexan-1-ol CAS No. 1183740-15-9

1-[(Cyclopentylamino)methyl]cyclohexan-1-ol

Cat. No.: B1464169
CAS No.: 1183740-15-9
M. Wt: 197.32 g/mol
InChI Key: LJFIKZQQCOUMSC-UHFFFAOYSA-N
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Description

1-[(Cyclopentylamino)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C12H23NO It is characterized by the presence of a cyclohexane ring substituted with a cyclopentylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclopentylamino)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with cyclopentylamine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclopentylamino)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexane compounds.

Scientific Research Applications

1-[(Cyclopentylamino)methyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclopentylamino)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Detailed studies on the exact pathways and targets are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the cyclopentylamino group.

    Cyclopentylamine: Contains the cyclopentylamino group but lacks the cyclohexane ring.

    Cyclohexanone: Contains the cyclohexane ring but lacks the hydroxyl and cyclopentylamino groups.

Uniqueness

1-[(Cyclopentylamino)methyl]cyclohexan-1-ol is unique due to the combination of the cyclohexane ring, cyclopentylamino group, and hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

1-[(cyclopentylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12(8-4-1-5-9-12)10-13-11-6-2-3-7-11/h11,13-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFIKZQQCOUMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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